molecular formula C40H72N3O2+ B1245453 Juliprosine

Juliprosine

Cat. No. B1245453
M. Wt: 627 g/mol
InChI Key: ZSATVXRUAGIIJL-RLXANGJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Juliprosine is a natural product found in Prosopis flexuosa with data available.

Scientific Research Applications

Chemical Characterization and Synthesis

  • Juliprosine, isolated from Prosopis juliflora, has been chemically characterized, revealing its structural properties through methods like catalytic hydrogenation and comparison with known Prosopis alkaloids (Dätwyler et al., 1981). Biomimetic intramolecular Chichibabin pyridine syntheses have enabled efficient one-step syntheses of juliprosine, demonstrating its chemical versatility and potential for laboratory production (Snider & Neubert, 2005).

Cytotoxicity and Neurotoxicity Studies

  • Juliprosine has been studied for its cytotoxic effects, especially in relation to its impact on neuronal cells and glial cells. Research indicates that juliprosine can induce mitochondrial damage and cytoplasmic vacuolation, contributing to cell death and neurotoxicity (Silva et al., 2013). Additionally, its role in programmed cell death and autophagy has been explored, highlighting its potential neurotoxic mechanisms (Silva et al., 2017).

Plant Growth Inhibition

  • Juliprosine exhibits notable inhibitory effects on plant growth. It has been shown to significantly inhibit the growth of various plants, indicating its potential use as an allelochemical in controlling unwanted vegetation (Nakano et al., 2004). The structure-activity relationships of juliprosine and related alkaloids further illuminate their specific inhibitory mechanisms on plant growth (Nakano et al., 2004).

Antimicrobial and Antiparasitic Properties

  • Research has also delved into the antimicrobial and antiparasitic properties of juliprosine. It demonstrates significant activity against pathogens like Plasmodium falciparum, suggesting its potential in treating malaria and other infectious diseases (Rahman et al., 2011). Juliprosine's antibacterial activity against Gram-positive bacteria further underscores its potential as a natural antimicrobial agent (dos Santos et al., 2013).

Potential in Organic Agriculture

  • The potential of juliprosine-rich extracts from Prosopis spp. in combating plant pests and diseases has been explored, indicating its utility in organic agriculture as a natural pesticide or herbicide alternative (Muro-Medina et al., 2022).

properties

Product Name

Juliprosine

Molecular Formula

C40H72N3O2+

Molecular Weight

627 g/mol

IUPAC Name

(2S,3S,6R)-6-[10-[8-[10-[(2R,5S,6S)-5-hydroxy-6-methylpiperidin-2-yl]decyl]-2,3-dihydro-1H-indolizin-4-ium-6-yl]decyl]-2-methylpiperidin-3-ol

InChI

InChI=1S/C40H72N3O2/c1-32-39(44)27-25-36(41-32)22-17-13-9-5-3-7-11-15-20-34-30-35(38-24-19-29-43(38)31-34)21-16-12-8-4-6-10-14-18-23-37-26-28-40(45)33(2)42-37/h30-33,36-37,39-42,44-45H,3-29H2,1-2H3/q+1/t32-,33-,36+,37+,39-,40-/m0/s1

InChI Key

ZSATVXRUAGIIJL-RLXANGJBSA-N

Isomeric SMILES

C[C@H]1[C@H](CC[C@H](N1)CCCCCCCCCCC2=CC(=C3CCC[N+]3=C2)CCCCCCCCCC[C@@H]4CC[C@@H]([C@@H](N4)C)O)O

Canonical SMILES

CC1C(CCC(N1)CCCCCCCCCCC2=CC(=C3CCC[N+]3=C2)CCCCCCCCCCC4CCC(C(N4)C)O)O

synonyms

juliprosine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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